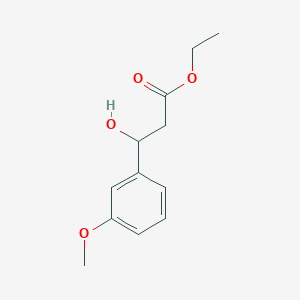
Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate involves the reduction of ethyl 3-(3-methoxyphenyl)-3-oxopropanoate using sodium borohydride in methanol at 0°C. The reaction mixture is stirred for 30 minutes, quenched with a saturated sodium sulfate solution, and then extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and evaporated to yield the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar reduction reactions, often scaled up and optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is widely used in scientific research due to its versatile chemical properties. Some applications include:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Similar structure but with a different position of the methoxy group.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
These compounds share similar chemical properties but differ in their specific functional groups and positions, which can influence their reactivity and applications.
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3 |
Clave InChI |
XWYOLMUIQADPAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


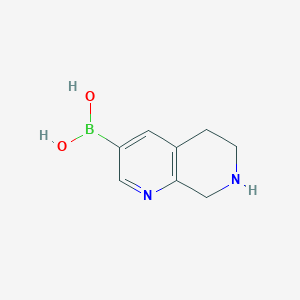
![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)

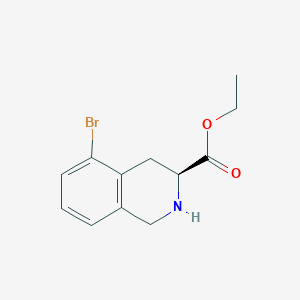
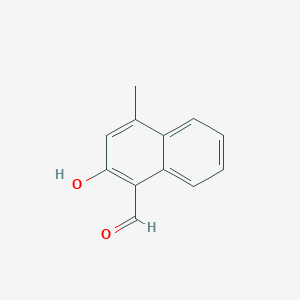
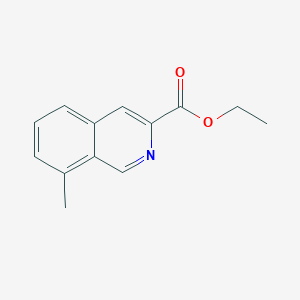
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
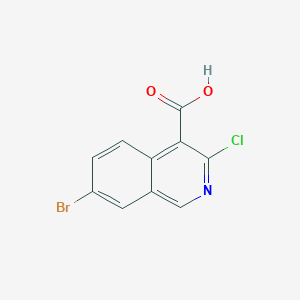

![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
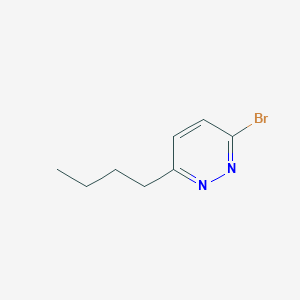
![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
